molecular formula C16H14O3S B8361016 6-benzenesulfonyl-3,4-dihydro-2H-naphthalen-1-one

6-benzenesulfonyl-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B8361016
M. Wt: 286.3 g/mol
InChI Key: DXGSDCVESCNPJB-UHFFFAOYSA-N
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Description

6-benzenesulfonyl-3,4-dihydro-2H-naphthalen-1-one is a useful research compound. Its molecular formula is C16H14O3S and its molecular weight is 286.3 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C16H14O3S

Molecular Weight

286.3 g/mol

IUPAC Name

6-(benzenesulfonyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H14O3S/c17-16-8-4-5-12-11-14(9-10-15(12)16)20(18,19)13-6-2-1-3-7-13/h1-3,6-7,9-11H,4-5,8H2

InChI Key

DXGSDCVESCNPJB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(=O)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trifluoro-methanesulfonic acid 5-oxo-5,6,7,8-tetrahydro-naphthalen-2-yl ester (13.0 g, 0.044 mole), sodium benzenesulfinate (7.25 g, 0.044 mole), 4,5-bis(diphenylphosphino, -9,9-dimethyl Xanthos (1.1 g, 0.004 mole), tris(dibenzylideneacetone) dipalladium(0) (1.0 g, 0.004 mole), cesium carbonate (5.0 g) and tetrabutylammonium fluoride (5 mL of 1M in THF) were all added to 100 mL toluene, and the reaction mixture was refluxed for four hours. The reaction mixture was cooled to room temperature and partitioned between ethyl acetate and water. The organic layer was dried over magnesium sulfate, and solvent was removed under reduced pressure. The resulting residue was purified by medium pressure chromatography eluting with methylene chloride to yield 5.5 g of 6-benzenesulfonyl-3,4-dihydro-2H-naphthalen-1-one. Mp: 121° C. MS: 287 (M+H)+.
Quantity
7.25 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Similarly prepared using the above procedure with 3-chlorobenzenethiol in step 4, was 6-(3-chloro-benzenesulfonyl)-3,4-dihydro-2H-naphthalen-1-one. MS: 287 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Similarly prepared using the above procedure with 3-fluoro-benzenethiol in step 4, was 6-(3-fluoro-benzenesulfonyl)-3,4-dihydro-2H-naphthalen-1-one. MS: 305 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-(3-fluoro-benzenesulfonyl)-3,4-dihydro-2H-naphthalen-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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